molecular formula C7H8ClFIN B13451348 2-fluoro-6-iodo-N-methylaniline hydrochloride

2-fluoro-6-iodo-N-methylaniline hydrochloride

Cat. No.: B13451348
M. Wt: 287.50 g/mol
InChI Key: CRVMJRRLLZKUCC-UHFFFAOYSA-N
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Description

2-fluoro-6-iodo-N-methylaniline hydrochloride is an organic compound with a complex molecular structure. It consists of a benzene ring with a fluorine atom attached at the second position, an iodine atom at the sixth position, and an amine group (NHCH3) at the first position. The presence of the hydrochloride salt (HCl) implies a positive hydrogen ion (H+) associated with the negatively charged amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-iodo-N-methylaniline hydrochloride can be achieved through a multi-step process One common method involves the reaction of a nitrobenzene derivative with a reducing agent to form the corresponding aniline derivativeThe final step involves protonation with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar multi-step processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include reducing agents, halogenating agents, and acids for protonation .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-iodo-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce aniline derivatives. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-fluoro-6-iodo-N-methylaniline hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The specific mechanism of action of 2-fluoro-6-iodo-N-methylaniline hydrochloride in biological systems is not well-documented. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-methylaniline hydrochloride: Similar structure but lacks the iodine atom.

    4-fluoro-2-iodo-N-methylaniline hydrochloride: Similar structure with different positions of fluorine and iodine atoms

Uniqueness

2-fluoro-6-iodo-N-methylaniline hydrochloride is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C7H8ClFIN

Molecular Weight

287.50 g/mol

IUPAC Name

2-fluoro-6-iodo-N-methylaniline;hydrochloride

InChI

InChI=1S/C7H7FIN.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H

InChI Key

CRVMJRRLLZKUCC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1I)F.Cl

Origin of Product

United States

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